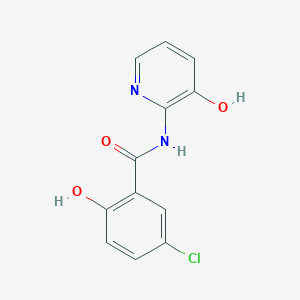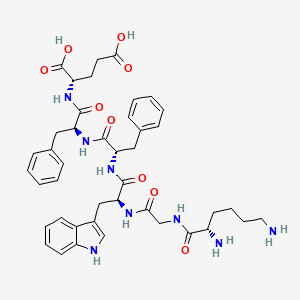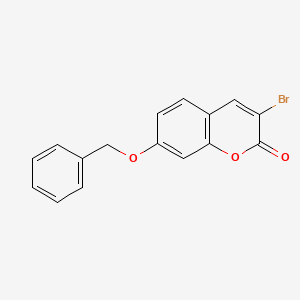![molecular formula C17H19NSe B14207855 Benzenemethanamine, N-[2-(phenylseleno)butylidene]- CAS No. 831200-71-6](/img/structure/B14207855.png)
Benzenemethanamine, N-[2-(phenylseleno)butylidene]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenemethanamine, N-[2-(phenylseleno)butylidene]- is an organic compound with the molecular formula C17H19NSe. This compound is characterized by the presence of a benzenemethanamine core structure with a phenylseleno group attached to a butylidene chain. It is a selenium-containing compound, which makes it of interest in various fields of research due to selenium’s unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, N-[2-(phenylseleno)butylidene]- typically involves the reaction of benzenemethanamine with a phenylseleno-containing reagent under specific conditions. One common method involves the use of phenylselenyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
While specific industrial production methods for Benzenemethanamine, N-[2-(phenylseleno)butylidene]- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure the consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzenemethanamine, N-[2-(phenylseleno)butylidene]- can undergo various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to remove the phenylseleno group, yielding the corresponding amine.
Substitution: The phenylseleno group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like thiols or amines can be used to substitute the phenylseleno group.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: The corresponding amine without the phenylseleno group.
Substitution: Compounds with the phenylseleno group replaced by other functional groups.
Aplicaciones Científicas De Investigación
Benzenemethanamine, N-[2-(phenylseleno)butylidene]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.
Biology: Studied for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Investigated for its potential therapeutic effects due to the presence of selenium, which is known for its role in various biological processes.
Industry: Used in the development of new materials and catalysts that incorporate selenium.
Mecanismo De Acción
The mechanism of action of Benzenemethanamine, N-[2-(phenylseleno)butylidene]- involves its interaction with molecular targets through the selenium atom. Selenium can form selenoenzymes that play a role in redox reactions and cellular protection against oxidative stress. The compound may also interact with specific proteins and enzymes, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzenemethanamine, N-phenyl-: A related compound without the selenium atom.
Benzenemethanamine, N-[2-(phenylseleno)hexylidene]-: A similar compound with a different alkyl chain length.
Uniqueness
Benzenemethanamine, N-[2-(phenylseleno)butylidene]- is unique due to the presence of the phenylseleno group, which imparts distinct chemical and biological properties. The selenium atom in the compound enhances its reactivity and potential biological activities compared to similar compounds without selenium.
Propiedades
Número CAS |
831200-71-6 |
|---|---|
Fórmula molecular |
C17H19NSe |
Peso molecular |
316.3 g/mol |
Nombre IUPAC |
N-benzyl-2-phenylselanylbutan-1-imine |
InChI |
InChI=1S/C17H19NSe/c1-2-16(19-17-11-7-4-8-12-17)14-18-13-15-9-5-3-6-10-15/h3-12,14,16H,2,13H2,1H3 |
Clave InChI |
URGPEHFWYKCRSB-UHFFFAOYSA-N |
SMILES canónico |
CCC(C=NCC1=CC=CC=C1)[Se]C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


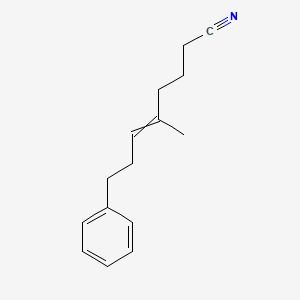
![N-[2-Bromo-2-(methanesulfonyl)ethyl]cyclohexanamine](/img/structure/B14207794.png)
![2-({2-[(4-Aminophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14207795.png)
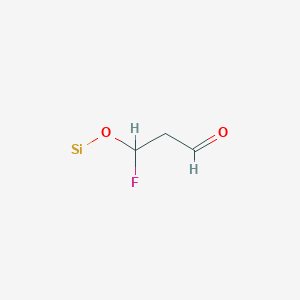
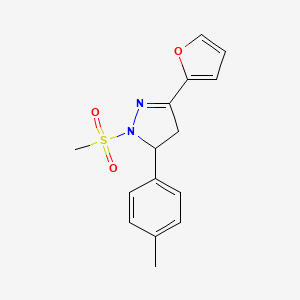

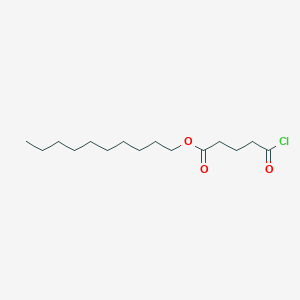



![Benzoic acid;[3,5-bis[(10-ethylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14207832.png)
